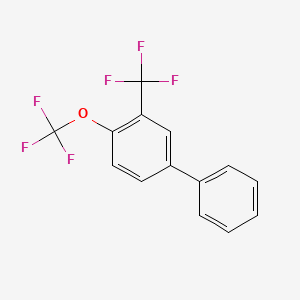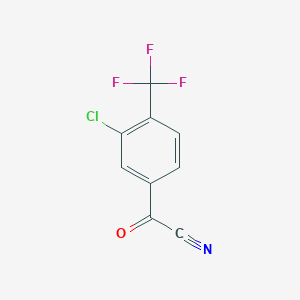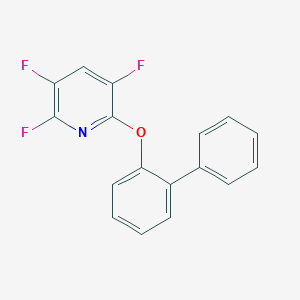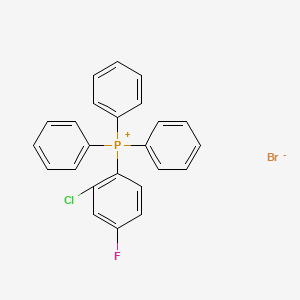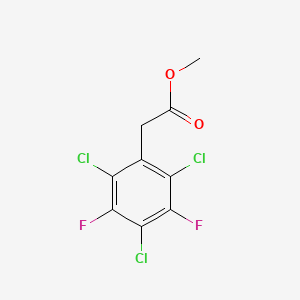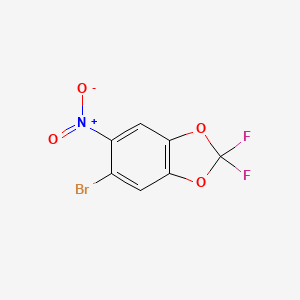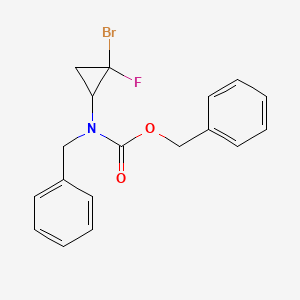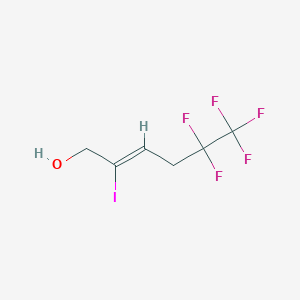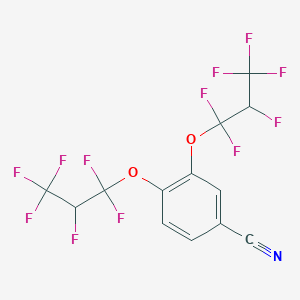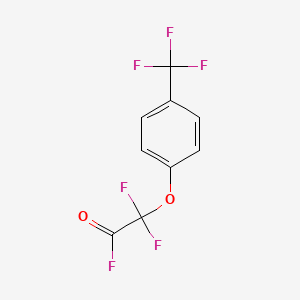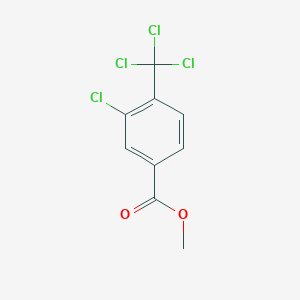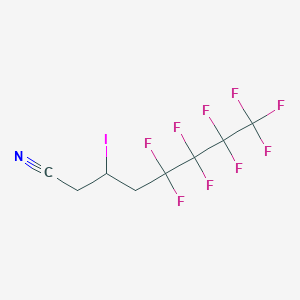![molecular formula C14H6Cl2F6S2 B6312941 Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide CAS No. 4235-80-7](/img/structure/B6312941.png)
Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide: is a chemical compound with the molecular formula C14H6Cl2F6S2 This compound is characterized by the presence of two 4-chloro-3-(trifluoromethyl)phenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide typically involves the reaction of 4-chloro-3-(trifluoromethyl)thiophenol with an oxidizing agent. One common method is the oxidation of 4-chloro-3-(trifluoromethyl)thiophenol using iodine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C7H3ClF3S+I2+2NaOH→C14H6Cl2F6S2+2NaI+2H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide can undergo further oxidation to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 4-chloro-3-(trifluoromethyl)thiophenol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also employed in the study of disulfide bond formation and cleavage mechanisms.
Biology: In biological research, this compound is used to investigate the role of disulfide bonds in protein structure and function. It serves as a model compound for studying redox reactions involving disulfides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target disulfide bonds in proteins. It is also explored for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide involves the interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This can affect the structure and function of proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Bis[4-chloro-3-(trifluoromethyl)phenyl]sulfide: Similar structure but with a single sulfur atom instead of a disulfide bond.
Bis[4-chloro-3-(trifluoromethyl)phenyl]sulfoxide: Contains a sulfoxide group instead of a disulfide bond.
Bis[4-chloro-3-(trifluoromethyl)phenyl]sulfone: Contains a sulfone group instead of a disulfide bond.
Uniqueness: Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide is unique due to its disulfide bond, which imparts distinct redox properties. This makes it valuable for studying disulfide bond chemistry and for applications requiring redox-active compounds.
Properties
IUPAC Name |
1-chloro-4-[[4-chloro-3-(trifluoromethyl)phenyl]disulfanyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6S2/c15-11-3-1-7(5-9(11)13(17,18)19)23-24-8-2-4-12(16)10(6-8)14(20,21)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPVQQDCQCJQNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
